
4alpha-Phorbol 12-myristate 13-acetate
Übersicht
Beschreibung
4alpha-Phorbol 12-myristate 13-acetate (4α-PMA) is a phorbol ester derivative with the molecular formula C₃₆H₅₆O₈ and a molecular weight of 616.84 g/mol . Structurally, it differs from the tumor-promoting phorbol ester PMA (phorbol 12-myristate 13-acetate) by the stereochemistry of the hydroxyl group at the C4 position (alpha orientation instead of beta) .
Vorbereitungsmethoden
Structural and Stereochemical Considerations
The preparation of 4α-PMA hinges on the stereoselective esterification of phorbol, a tetracyclic diterpene alcohol isolated from plants of the Euphorbiaceae family. Phorbol contains four hydroxyl groups at positions 4, 9, 12, and 13, with the 4-position existing in either α or β configurations . The critical distinction between 4α-PMA and PMA lies in the orientation of the hydroxyl group at carbon 4:
Property | 4α-PMA | PMA (4β-PMA) |
---|---|---|
Configuration at C4 | α (axial) | β (equatorial) |
PKC Activation | Inactive | Potent activator |
Tumor Promotion | Non-promotive | Promotive |
This stereochemical divergence necessitates precise synthetic control to avoid contamination with the bioactive β-isomer.
Synthetic Routes
Isolation and Derivatization of Natural Phorbol
Phorbol is typically extracted from the seeds of Croton tiglium, where it exists as mixed esters. Early methods involved saponification of croton oil to yield free phorbol, followed by selective re-esterification . However, this approach suffers from low yields and difficulty in controlling stereochemistry.
Semi-Synthetic Preparation
Modern protocols favor semi-synthetic routes starting from purified phorbol. Key steps include:
-
Protection of Hydroxyl Groups :
-
Stereoselective Esterification :
-
Deprotection and Purification :
Resolution of Stereoisomers
Due to the structural similarity between α- and β-isomers, chiral stationary phases (e.g., Chiralpak IC) are employed for enantiomeric resolution . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm stereochemical purity .
Analytical Validation
Chromatographic Purity
Lot analysis of commercial 4α-PMA (e.g., Thermo Scientific, Product 15483749) reveals:
Parameter | Specification | Method |
---|---|---|
Purity | ≥99% | HPLC-UV (210 nm) |
Solubility | 10 mM in DMSO | Visual inspection |
Residual Solvents | <0.1% DMSO | GC-FID |
Spectroscopic Confirmation
-
1H NMR (600 MHz, CDCl3): δ 5.68 (s, 1H, H-13), 5.12 (d, J = 10.2 Hz, 1H, H-12), 4.89 (m, 1H, H-4α) .
-
HRMS : Calculated for C36H56O8 [M+H]+: 617.4045; Found: 617.4043 .
Challenges and Optimization
Isomerization Risks
Prolonged exposure to light or heat promotes α→β isomerization . Storage at -20°C in amber vials under argon atmosphere mitigates this risk .
Scalability Issues
Low natural abundance of phorbol (≤0.01% in croton oil) limits large-scale production . Synthetic biology approaches using engineered yeast strains are under investigation to bypass plant extraction .
Applications in Research
Despite its inertness toward PKC, 4α-PMA remains valuable for:
Analyse Chemischer Reaktionen
Activation of TRPV4 Channels
4α-PMA is a potent activator of transient receptor potential vanilloid 4 (TRPV4) channels, which are mechano- and thermosensitive ion channels involved in calcium signaling.
Property | 4α-PMA | 4α-PDD (Control) |
---|---|---|
TRPV4 Activation EC₅₀ | ~2–5 µM | 50 nM |
Structural Analogue to DAG | Yes | Yes |
Solubility | DMSO, EtOH | DMSO |
- Key Findings :
Induction of Prostaglandin-Endoperoxide Synthase 2 (PGHS-2) mRNA
4α-PMA upregulates PGHS-2 (COX-2) expression in murine keratinocytes, a reaction critical in inflammatory pathways.
Parameter | Effect |
---|---|
PGHS-2 mRNA Upregulation | 3.5-fold |
Mechanism | PKC-independent NF-κB pathway |
Dose Range | 1–10 µM |
- Research Insights :
Protein Kinase C (PKC) Interaction
4α-PMA is widely used as a negative control for PKC activation due to its inability to bind the enzyme’s C1 domain.
Comparison | 4α-PMA | PMA (β-isomer) |
---|---|---|
PKC Activation | No | Yes (Ki = 2.6 nM) |
Tumor Promotion | No | Yes |
Structural Difference | 4α-OH | 4β-OH |
- Critical Data :
Role in Reactive Oxygen Species (ROS) Modulation
4α-PMA enhances ROS production in cellular models, contributing to oxidative stress.
Study Model | Effect |
---|---|
HaCaT Keratinocytes | ↑ ROS (2.8-fold at 10 µM) |
Mitochondrial Membrane Potential | Depolarization observed |
- Mechanism :
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₃₆H₅₆O₈ |
Molecular Weight | 616.83 g/mol |
CAS Number | 63597-44-4 |
Solubility | DMSO, Methanol, Ethanol |
Storage Conditions | -20°C (desiccated) |
Wissenschaftliche Forschungsanwendungen
Activation of Protein Kinase C (PKC)
4α-PMA functions as a high-affinity activator of PKC, influencing numerous cellular processes. It binds to the C1 domains of PKC isoforms, leading to their translocation to the cell membrane and subsequent activation. This mechanism is crucial in various signaling pathways.
- Key Findings:
Cancer Research
4α-PMA is widely utilized in cancer research due to its ability to promote tumorigenesis in various cell types.
- Case Study: Tumor Promotion
Study Focus | Findings |
---|---|
Mouse Skin Tumorigenesis | Induction of tumors upon treatment with 4α-PMA. |
Cell Proliferation | Increased proliferation rates in fibroblasts and other cell lines. |
Neurobiology
In neurobiological studies, 4α-PMA is employed to investigate synaptic plasticity and memory formation.
- Key Insights:
Application | Mechanism |
---|---|
Synaptic Plasticity | Enhances LTP through PKC activation. |
Dendritic Spine Formation | Promotes structural changes in neurons. |
Immunology
4α-PMA's role extends into immunological research where it influences immune cell differentiation and function.
- Differentiation Studies:
Immune Function | Effect |
---|---|
Monocyte Differentiation | Induces macrophage phenotype from THP-1 cells. |
Cytokine Production | Upregulates pro-inflammatory cytokines upon activation. |
Toxicological Studies
The inflammatory properties of 4α-PMA have led to its use in toxicological assessments.
- Toxicity Mechanisms:
Toxicity Assessment | Observations |
---|---|
ROS Generation | Increased reactive oxygen species upon treatment. |
Apoptosis Induction | Morphological changes indicative of cell death. |
Wirkmechanismus
The mechanism of action of 4alpha-Phorbol 12-myristate 13-acetate involves the activation of protein kinase C (PKC). This activation leads to a cascade of intracellular signaling events that regulate various cellular processes, including gene expression, cell proliferation, and apoptosis . The compound interacts with specific molecular targets, such as the C1 domain of PKC, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Non-tumor promoting: Unlike PMA, 4α-PMA lacks tumor-promoting activity and serves as a negative control in studies involving protein kinase C (PKC) activation .
- PGHS-2 induction: It significantly increases prostaglandin-endoperoxide synthase 2 (PGHS-2) mRNA levels in murine keratinocytes .
Comparison with Structurally and Functionally Related Compounds
Structural Differences
Phorbol esters differ in their acyl substituents and stereochemistry, which critically influence their biological activity:
Functional Differences
Protein Kinase C (PKC) Activation
- PMA : Strong PKC activator (EC₅₀ ~10 nM) via β-hydroxyl group interaction with PKC’s C1 domain .
- 4α-PMA : Inactive in PKC activation due to α-hydroxyl stereochemistry, making it a critical negative control .
- PDBu : Binds PKC with high affinity (Kd = 7 nM) and shares binding sites with PMA .
TRPV4 Channel Activation
- 4α-PDD : Most potent TRPV4 activator (EC₅₀ ~0.1 µM), inducing Ca²⁺ influx via outwardly rectifying cation channels .
- 4α-PMA : Activates TRPV4 but requires 50× higher concentrations than 4α-PDD .
- PMA: No significant TRPV4 activity reported .
Cellular and Molecular Effects
- PMA :
- 4α-PMA: Fails to replicate PMA’s effects on Kv channels or cytokine production, confirming PKC-independent pathways . Increases PGHS-2 mRNA in keratinocytes, suggesting unique signaling roles .
Biologische Aktivität
4alpha-Phorbol 12-myristate 13-acetate (4α-PMA) is a synthetic derivative of phorbol 12-myristate 13-acetate (PMA), known for its biological activity primarily as a non-tumor-promoting phorbol ester. This compound has garnered attention due to its unique properties and applications in research, particularly in the study of protein kinase C (PKC) and ion channels.
4α-PMA is structurally similar to PMA but lacks the tumor-promoting effects associated with its parent compound. It is recognized as a potent activator of various PKC isoforms, particularly group A (α, βI, βII, γ) and group B (δ, ε, η, θ) PKCs. Its mechanism involves mimicking diacylglycerol (DAG), a natural ligand for PKC, thus inducing membrane translocation of these kinases .
Key Features of 4α-PMA:
- Chemical Structure : The compound is characterized by a tetracyclic structure with specific esterifications at C12 and C13.
- Molecular Weight : Approximately 616.83 g/mol.
- Solubility : Soluble in DMSO, methanol, or ethanol; typically prepared as a stock solution for experimental use .
Protein Kinase C Activation
4α-PMA activates PKC isoforms with high affinity (K_i = 2.6 nM) and has been utilized in various studies to elucidate the role of PKC in cellular signaling pathways. Unlike PMA, which promotes tumorigenesis, 4α-PMA serves as a negative control in experiments assessing the role of PKC in cancer biology .
Effects on Ion Channels
Recent studies indicate that 4α-PMA acts as an activator of TRPV4 channels. This property makes it valuable for investigating structure-activity relationships in pharmacological research .
Case Studies and Research Findings
- Differentiation of THP-1 Monocytes : In vitro studies have shown that while PMA induces differentiation of THP-1 monocytes into macrophages, 4α-PMA does not exhibit this effect, reinforcing its role as a non-tumor promoter .
- Influence on Cytokine Production : Research demonstrated that PMA significantly enhances pro-inflammatory cytokine production; however, studies involving 4α-PMA suggest it may not elicit the same inflammatory response, highlighting its potential as a safer alternative in therapeutic contexts .
- Neutrophil Activation : In experiments assessing neutrophil extracellular traps (NETs), PMA was shown to induce NET formation effectively; however, the specific effects of 4α-PMA on this process remain less characterized but warrant further investigation due to its non-tumor-promoting nature .
Comparative Table of Biological Activities
Activity | PMA | 4α-PMA |
---|---|---|
Tumor Promotion | Yes | No |
PKC Activation | High Affinity | High Affinity |
TRPV4 Channel Activation | Not Established | Yes |
Differentiation of THP-1 Cells | Yes | No |
Cytokine Production | Significant Increase | Minimal Effect |
Q & A
Basic Research Questions
Q. What are the recommended protocols for preparing and storing 4α-PMA stock solutions?
- Methodological Answer : 4α-PMA is highly lipophilic and requires organic solvents for dissolution. Prepare stock solutions (e.g., 20 mM) in anhydrous DMSO, vortex thoroughly, and aliquot to avoid freeze-thaw cycles. Store at −20°C in light-protected vials. For aqueous experiments, dilute stock solutions into buffers containing carriers like PEG300 or Tween80 to enhance solubility .
Q. What safety precautions are essential when handling 4α-PMA?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant gloves (EN 374 standard) during spills .
- Ventilation : Work in a fume hood to prevent inhalation of aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid drainage systems .
- Toxicity : Classified as acute dermal/oral toxicant (H315/H302) and potential carcinogen (Category 2). Adhere to GHS hazard statements .
Q. How is 4α-PMA utilized in differentiating immune cells like THP-1 monocytes?
- Methodological Answer : Treat THP-1 cells with 100–200 nM 4α-PMA (or its active isomer PMA) for 24–48 hours to induce macrophage-like differentiation. Validate using flow cytometry for CD11b/CD14 upregulation or functional assays (e.g., phagocytosis) .
- Control : Include untreated cells and 4β-PMA (active isomer) to confirm specificity of PKC-mediated effects .
Advanced Research Questions
Q. How can researchers design experiments using 4α-PMA as a negative control for PKC activation?
- Methodological Answer : 4α-PMA lacks PKC-activating properties due to stereochemical differences in the phorbol ester structure. Use it (e.g., 200 nM) alongside active 4β-PMA in parallel treatments to isolate PKC-dependent effects. Measure downstream markers like phosphorylated PKC isoforms or NF-κB activation .
- Example : In Jurkat T-cells, 4α-PMA fails to induce IL-2 production, confirming its role as a negative control .
Q. How to resolve contradictory findings on 4α-PMA’s pro-apoptotic vs. anti-apoptotic effects?
- Methodological Answer : Context-dependent effects arise from cell type, concentration, and exposure duration. For instance:
- Pro-apoptotic : In HL-60 cells, 24-hour treatment with 10–50 nM 4α-PMA induces caspase-3 activation.
- Anti-apoptotic : In Fas-treated cells, pre-incubation with 10 nM 4α-PMA inhibits apoptosis via ERK pathway modulation.
- Strategy : Perform dose-response (1–100 nM) and time-course (6–48 hours) assays with apoptosis markers (Annexin V/PI) and pathway inhibitors (e.g., ERK inhibitors) .
Q. What mechanisms underlie 4α-PMA’s role in modulating NF-κB activity independently of PKC?
Eigenschaften
IUPAC Name |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDXBVPIONUQT-LQLWEASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63597-44-4 | |
Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4alpha-Phorbol-12-myristate-13-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.